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L-TYROSINE TERT BUTYL ESTER

Cat. No.: B1170178
CAS No.: 11674-12-7
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Description

Significance of Protected Amino Acids in Chemical Biology and Material Sciences

The use of protected amino acids is of paramount importance in chemical biology and material sciences. In chemical biology, the synthesis of peptides and proteins with defined sequences is a cornerstone of research. chemimpex.comrsc.org This process, known as solid-phase peptide synthesis (SPPS), relies heavily on the use of N-terminally and side-chain protected amino acids to build a peptide chain in a stepwise manner. masterorganicchemistry.compeptide.com These synthetic peptides are instrumental in studying protein function, enzyme-substrate interactions, and in the development of new therapeutic agents. chemimpex.combiosynth.com

In material sciences, protected amino acids are utilized as monomers for the synthesis of biocompatible and biodegradable polymers. These materials find applications in drug delivery systems, tissue engineering, and as environmentally friendly plastics. The ability to control the sequence and composition of these polymers, afforded by the use of protected amino acids, allows for the fine-tuning of their physical and biological properties.

Overview of Ester Protecting Groups for Carboxylic Acids

The protection of the carboxylic acid group of an amino acid is commonly achieved by converting it into an ester. libretexts.orglibretexts.org This transformation temporarily masks the acidic proton and the electrophilic carbon of the carboxyl group, preventing it from participating in unwanted reactions. A variety of ester protecting groups are available, each with its own unique method of installation and removal. Common examples include:

Methyl and Ethyl Esters: These are simple esters that can be formed under standard esterification conditions and are typically removed by saponification with a base. libretexts.orglibretexts.org

Benzyl (B1604629) Esters: Benzyl esters offer the advantage of being removable under mild, neutral conditions through catalytic hydrogenolysis, a reaction that does not affect most other functional groups. libretexts.orgrsc.org

Silyl (B83357) Esters: These are readily formed and cleaved under mild conditions, often using fluoride-based reagents. libretexts.org

Rationalization for the tert-Butyl Ester Moiety in Amino Acid Chemistry

The tert-butyl ester is a particularly valuable protecting group in amino acid chemistry for several key reasons. researchgate.net Its bulky tert-butyl group provides significant steric hindrance, which can prevent unwanted side reactions at the protected carboxyl group.

A major advantage of the tert-butyl ester is its unique cleavage mechanism. Unlike simple esters that require basic conditions for hydrolysis, tert-butyl esters are cleaved under acidic conditions. libretexts.orgyoutube.com This orthogonality is crucial in complex syntheses, such as peptide synthesis, where other protecting groups sensitive to acid (like the Boc group for the amine) or base (like Fmoc for the amine) are also employed. masterorganicchemistry.compeptide.com The ability to selectively remove one protecting group while leaving others intact is a fundamental principle of modern organic synthesis.

Furthermore, the tert-butyl ester enhances the solubility of the amino acid derivative in organic solvents, which is beneficial for solution-phase reactions and purification. chemimpex.com The stability of tert-butyl esters to a wide range of reaction conditions, other than strong acid, makes them a robust and reliable choice for protecting the carboxylic acid functionality of amino acids like L-tyrosine during multi-step synthetic sequences. organic-chemistry.org

Research Findings on L-Tyrosine Tert-Butyl Ester

PropertyValueSource
IUPAC Name tert-butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
Molecular Formula C13H19NO3 biosynth.com
Molecular Weight 237.29 g/mol biosynth.com
Melting Point 141-144 °C sigmaaldrich.com
Optical Activity [α]20/D +25±1°, c = 2% in ethanol sigmaaldrich.com
Appearance White to off-white powder/crystals sigmaaldrich.com

Properties

CAS No.

11674-12-7

Molecular Formula

CdO6Ta2

Origin of Product

United States

Synthesis Methodologies for L Tyrosine Tert Butyl Ester

Direct Esterification Approaches

Direct esterification methods focus on the direct reaction of L-tyrosine with a tert-butylating agent. These methods are often sought for their atom economy and potentially shorter synthetic sequences.

Acid-Catalyzed Esterification with tert-Butanol (B103910) or Isobutene

A common and traditional method for forming tert-butyl esters is the acid-catalyzed reaction of a carboxylic acid with either tert-butanol or isobutene gas. nii.ac.jpthieme-connect.com In the context of L-tyrosine, this involves reacting the amino acid with an excess of isobutene in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). nii.ac.jpthieme-connect.de This reaction is typically performed in a suitable solvent.

However, this method can present challenges. The use of gaseous isobutene often requires specialized equipment, such as a pressure bottle, to maintain its presence in the reaction mixture. google.com Furthermore, these reactions can be slow, sometimes requiring several days to proceed toward completion, and may not always result in high yields. google.com

Another approach involves using methyl tert-butyl ether (MTBE) as both the tert-butyl source and solvent, with sulfuric acid as the catalyst. This method has been reported as a simple and inexpensive way to synthesize tert-butyl esters of amino acids. researchgate.net

Catalytic Systems for Efficient tert-Butylation of Free Amino Acids

To overcome the limitations of traditional acid catalysis, more efficient catalytic systems have been developed for the direct tert-butylation of free amino acids, including L-tyrosine. A significant challenge in this area is the poor solubility of free amino acids in many organic solvents. nii.ac.jpthieme-connect.com

One innovative approach utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in conjunction with tert-butyl acetate (B1210297) (t-BuOAc) serving as both the solvent and the tert-butylating agent. nii.ac.jporganic-chemistry.orgthieme-connect.com This system has been shown to be highly effective for the direct tert-butylation of various free amino acids. organic-chemistry.orgresearchgate.net The use of Tf₂NH helps to form a soluble salt with the amino acid, enhancing its reactivity and allowing the reaction to proceed much faster and with higher yields compared to conventional methods. thieme-connect.comorganic-chemistry.orgthieme-connect.com

When this method is applied to L-tyrosine, a mixture of products can be obtained. The primary product is the desired L-tyrosine tert-butyl ester, where only the carboxylic acid is esterified. However, a side product where both the phenolic hydroxyl group and the carboxylic acid group are tert-butylated can also be formed. thieme-connect.comthieme-connect.com For instance, one study reported obtaining the mono-tert-butylated product in 68% yield and the di-tert-butylated product in 33% yield. thieme-connect.comthieme-connect.com

Another catalytic system involves the use of boron trifluoride and anhydrous phosphoric acid with isobutylene (B52900). This has been presented as an effective method for the t-butylation of hydroxy- or thiol-substituted amino acids. google.com

Indirect Synthetic Routes from L-Tyrosine Precursors

Indirect routes to L-tyrosine tert-butyl ester involve the use of L-tyrosine derivatives where other functional groups are already modified or protected. These multi-step strategies can offer greater control over selectivity and may be necessary for more complex synthetic targets.

Transformations of Other Tyrosine Ester Derivatives

L-Tyrosine tert-butyl ester can be synthesized through the transformation of other ester derivatives of tyrosine, a process known as transesterification. nii.ac.jpthieme-connect.com While less commonly detailed for this specific transformation, transesterification is a general strategy for converting one type of ester into another.

A more common indirect route starts with a commercially available L-tyrosine derivative, such as L-tyrosine tert-butyl ester itself, which is then further modified. For instance, a synthetic pathway to prepare fluoroalkyl phenylalanine derivatives began with commercially available L-tyrosine tert-butyl ester. nih.gov This starting material underwent N-terminal protection with a Boc group, followed by modification of the phenolic hydroxyl group. nih.gov

Starting MaterialReagentsProductYieldReference
L-tyrosine tert-butyl esterBoc₂O, NaHCO₃, MeOH/H₂O(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate- nih.gov
(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-hydroxyphenyl)propanoateTriflic anhydrideTriflate derivative83% nih.gov

Selective Protection Strategies for the Phenolic Hydroxyl Group of L-Tyrosine

The tert-butyl group is a well-established protecting group for the phenolic hydroxyl of tyrosine. thieme-connect.de It is stable to basic conditions, mild acidic conditions, and even hydrogenolysis. thieme-connect.de The tert-butylation of the phenolic group is typically achieved using isobutylene with an acid catalyst like H₂SO₄. thieme-connect.de

Other protecting groups for the tyrosine phenol (B47542) include:

Benzyl (B1604629) (Bzl) ethers : These are more acid-labile than their aliphatic counterparts. To increase stability, halogenated benzyl derivatives like 2,6-dichlorobenzyl [Bzl(2,6-Cl₂)] are used. thieme-connect.de

2-Bromo-benzyloxycarbonyl [Z(2-Br)] : A suitable protecting group for Boc/Bzl solid-phase peptide synthesis (SPPS) strategies. thieme-connect.de

ortho-Nitrobenzyl (ONBzl) : A photolabile protecting group that can be removed under mild photolytic conditions. nih.gov

The synthesis of N-Boc-O-tert-butyl-L-tyrosine is a key intermediate where both the amino group and the phenolic hydroxyl group are protected. cymitquimica.comfishersci.fi

Orthogonal Protecting Group Introduction

In complex syntheses, particularly in peptide chemistry, the use of orthogonal protecting groups is essential. wikipedia.org This strategy allows for the selective removal of one protecting group in the presence of others, enabling site-specific modifications. wikipedia.org

For L-tyrosine, an orthogonal protection scheme might involve:

An Fmoc group on the amine, which is base-labile. wikipedia.org

A benzyl ester on the carboxyl group, removable by hydrogenolysis. wikipedia.org

A tert-butyl ether on the phenolic hydroxyl group, which is acid-labile. wikipedia.org

This orthogonal approach is fundamental to techniques like Fmoc-based solid-phase peptide synthesis (SPPS). wikipedia.orgiris-biotech.de For example, Fmoc-Tyr(tBu)-OH is a commonly used derivative in Fmoc-SPPS. thieme-connect.depeptide.com The tert-butyl group on the phenol is stable to the basic conditions used to remove the Fmoc group and is cleaved at the final step with a strong acid like trifluoroacetic acid (TFA). iris-biotech.depeptide.com

The synthesis of such orthogonally protected tyrosine derivatives is a key step in preparing building blocks for the synthesis of complex peptides and other bioactive molecules. nih.govnih.govpsu.edu

Stereochemical Purity and Control in Synthesis

Maintaining the stereochemical integrity of the chiral center (the α-carbon) is paramount during the synthesis of L-tyrosine tert-butyl ester. The biological activity of peptides and related pharmaceuticals is critically dependent on the specific L-configuration of their constituent amino acids. The formation of the D-enantiomer (racemization) can lead to inactive or even harmful final products. Therefore, synthetic methodologies are carefully designed to preserve the desired stereochemistry.

Several strategies are employed to prevent the generation of undesirable enantiomers. One approach involves a multi-step synthesis where protecting groups are used to shield the amine functionality, followed by esterification and deprotection steps under controlled conditions that minimize racemization. google.com A patented method for a related compound, N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine, specifically highlights a process designed to avoid the generation of the D-enantiomer by carefully controlling pH and reaction conditions throughout the synthesis. google.com

Another effective method involves the direct tert-butylation of L-tyrosine. Research has shown that treating free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate can produce the corresponding tert-butyl esters in good yields. thieme-connect.com Crucially, analysis of L-phenylalanine tert-butyl ester synthesized under these conditions confirmed that no racemization had occurred, indicating the method's utility for preserving stereochemistry. thieme-connect.com In the case of L-tyrosine, this reaction yielded the desired L-tyrosine tert-butyl ester as the major product. thieme-connect.com

Furthermore, the synthesis of precursors for radiolabeled compounds, such as O-(2′-[18F]fluoroethyl)-l-tyrosine ([18F]FET), which utilizes an N-trityl-L-tyrosine-tert-butyl ester derivative, has been shown to achieve excellent enantiomeric purity of over 99% after purification. researchgate.netiaea.org This demonstrates that multi-step pathways involving the tert-butyl ester can be successfully implemented without significant loss of stereochemical integrity. The use of enzymes, such as tyrosine phenol lyase, in the synthesis of L-tyrosine itself proceeds with retention of configuration, establishing a powerful principle of biocatalysis that can be applied to achieve high stereochemical control. rsc.org

MethodKey FeaturesReported Stereochemical OutcomeReference
Direct tert-ButylationUses bis(trifluoromethanesulfonyl)imide in tert-butyl acetate on free L-tyrosine.No racemization observed for analogous amino acids (L-phenylalanine). thieme-connect.com
Multi-step Synthesis with Protecting GroupsInvolves sequential protection, esterification, and deprotection under controlled pH.Method specifically designed to solve the problem of enantiomer generation. google.com
Synthesis of Precursors for RadiopharmaceuticalsSynthesis of an N-trityl-L-tyrosine-tert-butyl ester derivative followed by purification.>99% enantiomeric purity achieved for the final product. researchgate.net
Enzymatic Synthesis PrincipleUse of enzymes like tyrosine phenol lyase for synthesis of the parent amino acid.Proceeds with retention of configuration (high stereospecificity). rsc.org

Green Chemistry Principles in L-Tyrosine tert-Butyl Ester Synthesis

The application of green chemistry principles to chemical synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Several modern approaches to synthesizing L-tyrosine tert-butyl ester and its derivatives align with these principles.

A key principle of green chemistry is maximizing atom economy , where the maximum number of atoms from the reactants are incorporated into the final product. A direct tert-butylation method exemplifies this by using tert-butyl acetate as both the tert-butylating reagent and the solvent. thieme-connect.com This dual role reduces the need for additional, potentially hazardous, organic solvents.

The use of catalysis is another cornerstone of green chemistry, favoring catalytic reagents over stoichiometric ones that are consumed in the reaction and generate more waste. The aforementioned direct tert-butylation is catalyzed by a small amount of bis(trifluoromethanesulfonyl)imide. thieme-connect.com In a related context, the esterification of tyrosine with methanol (B129727) has been efficiently achieved using a recyclable solid superacid catalyst (S O 4 2− / S 2 O 8 2− /SnO 2 -Al 2 O 3 -RF), demonstrating the potential for solid catalysts to be used in esterification reactions of tyrosine, which simplifies purification and allows for catalyst reuse over multiple cycles. mdpi.com

Recent advances in synthetic methodology have introduced novel reactions that are inherently greener. The Zimmerman–O'Connell–Griffin (ZOG) reaction, for instance, has been applied to O-tert-butyl-L-tyrosine to achieve N-functionalization. rsc.org This reaction is notable for its quantitative yield (99%) and, significantly, for not requiring chromatographic purification. rsc.org Eliminating chromatography drastically reduces solvent consumption and waste generation, making it a highly sustainable process. This method highlights a shift towards more efficient and environmentally benign synthetic strategies in peptide chemistry.

Green Chemistry PrincipleSynthetic ApproachKey Findings & BenefitsReference
Atom Economy / Safer SolventsDirect tert-butylation using tert-butyl acetate as both reagent and solvent.Reduces the need for excess solvents and incorporates a larger portion of the reagent into the product. thieme-connect.com
CatalysisUse of a catalytic amount of bis(trifluoromethanesulfonyl)imide.Minimizes waste compared to stoichiometric reagents. thieme-connect.com
Recyclable CatalystsUse of a solid superacid catalyst for tyrosine esterification (demonstrated with methanol).Catalyst can be recovered and reused for multiple cycles, reducing waste and cost. mdpi.com
Waste Reduction / High YieldAza-ZOG reaction for N-functionalization of O-tert-butyl-L-tyrosine.Achieved 99% yield without the need for purification by column chromatography. rsc.org

Reactivity and Reaction Mechanisms of L Tyrosine Tert Butyl Ester

Deprotection Strategies for the tert-Butyl Ester Group

The tert-butyl ester is a commonly employed protecting group for carboxylic acids due to its robustness towards a wide range of reagents and reaction conditions, including nucleophiles and reducing agents. Its removal is typically achieved under acidic conditions.

The deprotection of the tert-butyl ester group of L-tyrosine tert-butyl ester is readily accomplished using various protic and Lewis acids. The choice of acid and reaction conditions can be tailored to ensure selectivity in the presence of other acid-sensitive protecting groups.

Commonly used acidic conditions for the cleavage of tert-butyl esters include treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). The concentration of TFA can be adjusted to control the rate of deprotection and to maintain the integrity of other protecting groups. For instance, while high concentrations of TFA will cleave most acid-labile groups, milder conditions can be employed for selective deprotection.

Other protic acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and formic acid are also effective. Lewis acids have also been shown to facilitate the deprotection of tert-butyl esters. For example, zinc bromide (ZnBr₂) in DCM has been used for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups. Similarly, iron(III) chloride (FeCl₃) has been employed for the on-resin cleavage of tert-butyl esters in solid-phase peptide synthesis.

The selectivity of deprotection is a critical aspect. For example, the tert-butyl ester can be selectively cleaved in the presence of a benzyl (B1604629) ester under certain conditions. However, protecting groups such as the tert-butoxycarbonyl (Boc) group, commonly used for amine protection, are often cleaved simultaneously with the tert-butyl ester due to their similar acid lability. In contrast, the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, remains stable under the acidic conditions used for tert-butyl ester removal, providing an orthogonal protection strategy.

Table 1: Acidic Conditions for Deprotection of tert-Butyl Esters

Reagent(s)Solvent(s)Typical ConditionsSelectivity Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50% TFA in DCM, room temp.Cleaves Boc and other highly acid-labile groups.
Hydrochloric Acid (HCl)Dioxane, Ethyl Acetate (B1210297)Saturated solution, room temp.Effective for complete deprotection.
Formic Acid-Neat or in a co-solvent, room temp.Milder alternative to TFA.
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Stoichiometric amounts, room temp.Offers chemoselectivity in some cases.
Iron(III) Chloride (FeCl₃)Dichloromethane (DCM)1.5 equivalents, room temp.Useful for on-resin cleavage in SPPS.

Mechanisms of Cleavage and Side Reactions

The acid-catalyzed cleavage of a tert-butyl ester proceeds through a unimolecular (SN1) or elimination (E1) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid. This protonation increases the electrophilicity of the carbonyl carbon, but more importantly, it facilitates the departure of the leaving group.

The key step in the mechanism is the cleavage of the oxygen-tert-butyl bond to form a highly stable tertiary carbocation, the tert-butyl cation, and the free carboxylic acid. The stability of the tert-butyl cation is the primary reason for the lability of tert-butyl esters under acidic conditions.

The tert-butyl cation can then undergo one of two primary side reactions. It can be trapped by a nucleophile present in the reaction mixture, or it can lose a proton to form isobutylene (B52900), a gaseous byproduct. In the presence of scavengers like triisopropylsilane (B1312306) (TIS) or water, the tert-butyl cation can be reduced or hydrated, respectively. The formation of isobutylene is often the major pathway, and its evolution from the reaction mixture can drive the deprotection to completion.

A potential side reaction, particularly in peptide synthesis, is the alkylation of sensitive amino acid residues by the tert-butyl cation. Residues such as tryptophan and methionine are susceptible to this electrophilic attack. To prevent this, "scavengers" are often added to the deprotection cocktail to trap the reactive carbocation.

Reactions at the Alpha-Amino Group

With the carboxylic acid group protected, the alpha-amino group of L-tyrosine tert-butyl ester is available for a variety of chemical transformations, allowing for the elongation of a peptide chain or the introduction of other functionalities.

The alpha-amino group of L-tyrosine tert-butyl ester can readily undergo acylation reactions. This is a fundamental step in peptide synthesis, where the amino group of the ester-protected tyrosine reacts with an activated carboxylic acid of another amino acid to form a peptide bond. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are commonly used to facilitate this reaction.

Beyond peptide bond formation, the amino group can be acylated with various acylating agents, such as acid chlorides or anhydrides, to introduce a wide range of functional groups. For instance, acylation with fatty acids can be used to synthesize lipoamino acids.

Carbamate formation is another important reaction at the alpha-amino group, often used for the introduction of amine protecting groups. For example, reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions yields the N-Boc protected L-tyrosine tert-butyl ester. Similarly, reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) affords the N-Fmoc protected derivative. These N-protected derivatives are key intermediates in solid-phase peptide synthesis.

Table 2: Examples of Acylation and Carbamate Formation Reactions

ReagentProduct TypePurpose
N-protected amino acid + coupling agentPeptidePeptide chain elongation
Acid chloride/anhydrideN-acyl derivativeIntroduction of various functional groups
Di-tert-butyl dicarbonate (Boc₂O)N-Boc-L-tyrosine tert-butyl esterAmine protection (Boc chemistry)
Fmoc-Cl or Fmoc-OSuN-Fmoc-L-tyrosine tert-butyl esterAmine protection (Fmoc chemistry)

N-Alkylation and Derivatization

The alpha-amino group of L-tyrosine tert-butyl ester can also be alkylated. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a common method for introducing alkyl groups. Direct N-alkylation with alkyl halides can also be achieved, though this can sometimes lead to over-alkylation. The use of a base is typically required to deprotonate the amino group, increasing its nucleophilicity.

For instance, N-allyl-O-tert-butyl-L-tyrosine tert-butyl ester has been synthesized, demonstrating the feasibility of introducing specific alkyl groups. google.com Such derivatizations are crucial for the synthesis of peptidomimetics and other modified peptides with unique biological activities.

Other derivatization reactions at the alpha-amino group include reactions with isocyanates to form ureas and with isothiocyanates to form thioureas. These reactions expand the chemical diversity that can be achieved starting from L-tyrosine tert-butyl ester.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of the tyrosine side chain is another site for chemical modification in L-tyrosine tert-butyl ester. While it is less nucleophilic than the alpha-amino group, it can undergo a variety of reactions under appropriate conditions.

One common reaction is O-alkylation to form ether derivatives. This is often carried out by treating the L-tyrosine derivative with an alkyl halide in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate. nih.gov For example, the phenolic hydroxyl group can be protected as a benzyl ether or a tert-butyl ether. The latter is particularly relevant as it can be introduced under acidic conditions, and its removal often occurs concurrently with the deprotection of the tert-butyl ester.

The phenolic ring is also susceptible to electrophilic aromatic substitution reactions. Nitration of the tyrosine ring, for example, can be achieved using reagents like tert-butyl nitrite, leading to the formation of 3-nitrotyrosine (B3424624) derivatives. peptide.com This modification is often used to introduce a spectroscopic probe or to study the effects of oxidative stress.

Furthermore, the phenolic hydroxyl group can be acylated to form esters, although this typically requires more forcing conditions than the acylation of the alpha-amino group. In some synthetic strategies, both the amino and phenolic hydroxyl groups are protected to allow for selective reactions at other parts of the molecule. The unprotected tyrosine side chain can be acylated during coupling reactions, which could lead to side products.

O-Alkylation and Ether Formation

The phenolic hydroxyl group of L-tyrosine tert-butyl ester is a key site for functionalization through O-alkylation, leading to the formation of various tyrosine ether derivatives. This reaction typically involves the deprotonation of the weakly acidic phenolic proton with a base, followed by a nucleophilic substitution reaction (SN2) with an alkyl halide or a similar electrophile.

The choice of protecting groups on the alpha-amino group is crucial to prevent side reactions. For instance, N-triphenylmethyl-L-tyrosine tert-butyl ester has been successfully O-alkylated. In one example, it was reacted with ethylene (B1197577) glycol di(p-toluenesulfonate) in acetone (B3395972) in the presence of a base. The reaction was stirred for two days at room temperature to yield the corresponding O-alkylated product organic-chemistry.org.

Another general approach involves reacting a protected tyrosine derivative, such as N-tert-butyloxycarbonyl-L-tyrosine methyl ester, with an alkyl halide. While this example uses a methyl ester, the principle is directly applicable to the tert-butyl ester. The reaction conditions can be finely tuned, often employing a system like triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), in a solvent like tetrahydrofuran (B95107) (THF) thermofisher.com. The use of a base, such as potassium carbonate, is also common to facilitate the nucleophilic substitution thermofisher.com. A more direct method for O-alkylation of tyrosine itself involves using a strong base in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to generate the phenoxide, which then reacts with an alkyl halide researchgate.net.

A specific and important type of ether formation is the synthesis of the O-tert-butyl ether derivative. This is achieved by reacting a protected tyrosine with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) wikipedia.org. The resulting O-tert-butyl group is a valuable protecting group in peptide synthesis due to its stability under a wide range of conditions and its selective removal with strong acids wikipedia.org.

Table 1: Selected Conditions for O-Alkylation of Tyrosine Derivatives

Tyrosine DerivativeAlkylating AgentCatalyst/BaseSolventTemperatureProduct
N-triphenylmethyl-L-tyrosine tert-butyl esterEthylene glycol di(p-toluenesulfonate)BaseAcetoneRoom Temp.O-(2-tosyloxyethyl) derivative organic-chemistry.org
N-Boc-L-tyrosine methyl esterAlcohol (ROH)PPh₃, DEAD, Base (e.g., K₂CO₃)THF-O-alkyl ether thermofisher.com
Tyrosinen-ButylbromideNaOHDMSO70-75 °CO-n-butyltyrosine researchgate.net
Protected TyrosineIsobutyleneH₂SO₄--O-tert-butyl ether wikipedia.org

Functionalization via Cross-Coupling Reactions (e.g., Stille, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling extensive functionalization of the aromatic ring of L-tyrosine tert-butyl ester. To undergo these reactions, the phenolic hydroxyl group is typically converted into a better leaving group, such as a triflate, or the ring is first halogenated (e.g., iodinated) to provide a reactive handle.

Stille Reaction

The Stille reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide in the presence of a palladium catalyst libretexts.org. This reaction is valued for the stability of the organostannane reagents to air and moisture and its tolerance of a wide variety of functional groups, including esters and amides thermofisher.comrsc.org. In the context of tyrosine derivatives, a suitably protected stannyl (B1234572) tyrosine can be coupled with a partner like an aryl iodide. For example, a protected stannyl tyrosine derivative was successfully coupled with 7-iodoisatin using a palladium catalyst to form a biaryl system, demonstrating the utility of this reaction for creating complex molecular architectures rsc.org. The catalytic cycle involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the final product libretexts.org.

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, reacting an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex harvard.edu. This reaction is widely used due to the low toxicity and stability of the boron reagents and the generally mild reaction conditions harvard.edu.

A practical application involves the Suzuki-Miyaura coupling of a 3-iodo-tyrosine derivative with various potassium aryl- and heteroaryltrifluoroborate salts. In a study using N-Boc-3-iodo-L-tyrosine methyl ester as a substrate, various biaryl tyrosine derivatives were synthesized in moderate to good yields. The reaction conditions were optimized, with palladium acetate (Pd(OAc)₂) and potassium carbonate (K₂CO₃) in methanol (B129727) proving effective. This methodology allows for the introduction of a wide range of aryl groups onto the tyrosine ring, creating a library of novel amino acid derivatives.

Table 2: Example of Suzuki-Miyaura Coupling with a 3-Iodo-Tyrosine Derivative

Aryltrifluoroborate SaltCatalystBaseSolventYield
Potassium phenyltrifluoroboratePd(OAc)₂K₂CO₃MeOH73%
Potassium 4-chlorophenyltrifluoroboratePd(OAc)₂K₂CO₃MeOH36%
Potassium 4-methoxyphenyltrifluoroboratePd(OAc)₂K₂CO₃MeOH50%
Potassium thiophene-2-trifluoroboratePd(OAc)₂K₂CO₃MeOH89%

Oxidation and Nitration Pathways in Model Systems

The electron-rich phenolic ring of L-tyrosine tert-butyl ester is susceptible to oxidation and nitration, processes of significant biochemical interest. The hydrophobic nature of the N-t-BOC-L-tyrosine tert-butyl ester (BTBE) makes it an excellent probe for studying these reactions in nonpolar environments, such as within lipid membranes rsc.org.

Oxidation

The oxidation of tyrosine generally proceeds via a one-electron oxidation of the phenol (B47542) ring to form a tyrosyl radical intermediate. This radical is a key species in various biological processes. In model systems, this oxidation can be initiated by various oxidants. The tyrosyl radical can then undergo further reactions, including dimerization to form dityrosine (B1219331) or reaction with other radical species rsc.org.

Nitration

The nitration of tyrosine to form 3-nitrotyrosine is a significant post-translational modification linked to "nitroxidative stress". Mechanistic studies have extensively used BTBE incorporated into liposomes to understand the factors controlling this reaction in hydrophobic environments. Peroxynitrite (ONOO⁻) and its conjugate acid, peroxynitrous acid (ONOOH), are key nitrating agents rsc.org.

The reaction of BTBE with peroxynitrite in a membrane model system yields 3-nitro-BTBE as the primary product, with maximum yields observed around pH 7.4 rsc.org. Small amounts of the dimer, 3,3'-di-BTBE, are also formed. The mechanism is believed to proceed through a free radical pathway, initiated by the homolysis of ONOOH, which generates nitrogen dioxide (•NO₂) and hydroxyl (•OH) radicals rsc.org. The tyrosyl radical is formed and then reacts rapidly with •NO₂ to yield the nitrated product. This free radical mechanism is supported by the inhibition of BTBE nitration in the presence of •OH and •NO₂ scavengers rsc.org.

Table 3: Products of Peroxynitrite-Mediated Reaction with BTBE in a Model System rsc.org

ReactantProductpHYield
BTBE + Peroxynitrite3-nitro-BTBE7.4~3%
BTBE + Peroxynitrite3,3'-di-BTBE7.4~0.02%
BTBE + PeroxynitriteHydroxylated BTBE6.0Identified

Carboxylic Acid Coupling Reactions (Post-Deprotection)

The tert-butyl ester group of L-tyrosine tert-butyl ester serves as a robust protecting group for the carboxylic acid. Its primary role is to prevent the carboxylate from participating in unwanted side reactions during the functionalization of the amino group or the phenolic side chain. For subsequent reactions, such as peptide bond formation, this group must be removed.

Deprotection

The cleavage of the tert-butyl ester is typically achieved under acidic conditions. A common and effective reagent for this deprotection is trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (DCM). The mechanism involves protonation of the ester oxygen followed by the elimination of isobutylene, a stable carbocation, to release the free carboxylic acid. Other acidic systems, such as aqueous phosphoric acid or sulfuric acid in DCM, can also be employed for this purpose. The choice of deprotection agent can be critical for substrates with other acid-labile protecting groups, requiring careful selection to ensure selectivity. For instance, certain conditions allow for the removal of an N-Boc group while leaving a tert-butyl ester intact, and vice-versa.

Coupling Reactions

Once deprotected, the free carboxylic acid of the tyrosine derivative is activated for coupling with the amino group of another amino acid or amine to form an amide (peptide) bond. This is a fundamental reaction in peptide synthesis. The carboxylic acid is converted into a more reactive species using a coupling reagent.

Commonly used coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). These reagents are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. For example, after the removal of a tert-butyl ester group with TFA, the resulting tripeptide can be coupled with another amino acid ester using DIC and HOBt to form a larger peptide chain. The newly formed free carboxylic acid is thus a versatile handle for chain elongation and the synthesis of complex peptides and other amide-containing molecules.

Applications of L Tyrosine Tert Butyl Ester As a Chiral Building Block

Precursor for Complex Organic Molecule Synthesis

The chiral pool, a collection of readily available, enantiomerically pure natural products, is a cornerstone of asymmetric synthesis. Amino acids, including L-tyrosine and its esters, are prominent members of this pool. They serve as versatile starting materials for synthesizing complex, non-peptidic organic molecules where the stereochemistry is controlled from the outset.

L-Tyrosine and its derivatives have been successfully used as chiral precursors for the synthesis of complex heterocyclic molecules. The defined stereocenter of the amino acid is strategically transferred to the final product.

A notable example is the synthesis of chiral piperazines. In a documented synthetic route, L-tyrosine methyl ester hydrochloride was used as a starting material. ucla.edu Through a series of steps including coupling with another protected tyrosine derivative, reduction, and cyclization, a (2S,5S)-2,5-Bis[(p-hydroxyphenyl)methyl]piperazine was formed. ucla.edu This process demonstrates how the inherent chirality of the L-tyrosine starting material dictates the absolute stereochemistry of the newly formed heterocyclic ring, providing an efficient pathway to enantiomerically pure piperazine (B1678402) derivatives.

Starting Material ComponentRole in SynthesisResulting Feature in Product
L-Tyrosine Ester Chiral PrecursorProvides the carbon backbone and defines the stereochemistry.
α-Carbon Stereogenic CenterBecomes one of the two chiral centers in the piperazine ring.
Side Chain Structural MoietyForms the (p-hydroxyphenyl)methyl substituent on the final ring.

Intermediates in Natural Product Synthesis

The utility of L-tyrosine tert-butyl ester and its derivatives as chiral intermediates is well-documented in the total synthesis of several natural products. The inherent chirality of the amino acid is preserved and transferred through synthetic sequences to afford enantiomerically pure or enriched target molecules.

One notable example is the use of an N-protected L-tyrosine tert-butyl ester derivative in the synthesis of a key precursor to the benzofuran (B130515) ring system of Diazonamide A, a complex marine-derived natural product. In this synthesis, N-Z-L-tyrosine tert-butyl ester was utilized as the starting material for an eight-step sequence to construct a potential precursor to this intricate heterocyclic core. The synthesis involved iodination of the tyrosine ring, followed by O-protection and a Stille coupling to introduce a cinnamyl alcohol moiety. This intermediate was then converted to an allyl aryl ether, which underwent a Claisen rearrangement and subsequent oxidative cleavage to yield the desired benzofuranone precursor.

The synthesis of cyclic peptides of marine origin, such as the phakellistatins, often employs solid-phase peptide synthesis (SPPS) techniques where protected amino acids are essential. While specific mentions of L-tyrosine tert-butyl ester are not always explicit, the common use of Fmoc/t-Bu protection strategies in the synthesis of these proline-rich cyclopeptides suggests the likely application of derivatives like Fmoc-L-Tyr(tBu)-OH. For instance, the solid-phase synthesis of phakellistatin 15, a cyclic octapeptide, utilized an Fmoc-protocol, which is compatible with the use of tert-butyl protected tyrosine.

The following table summarizes the key aspects of the synthesis of a Diazonamide A precursor using an L-tyrosine tert-butyl ester derivative:

Starting Material Key Transformations Target Fragment Significance
N-Z-L-tyrosine tert-butyl esterIodination, O-protection, Stille coupling, Claisen rearrangement, Oxidative cleavageBenzofuranone precursorDemonstrates the utility of the chiral tyrosine scaffold in constructing complex heterocyclic systems found in marine natural products.

Synthesis of Advanced Ligands and Probes for Mechanistic Studies

Beyond its role in the synthesis of natural products, L-tyrosine tert-butyl ester and its derivatives are instrumental in the design and synthesis of advanced ligands and probes for investigating biological processes and reaction mechanisms. The specific physicochemical properties imparted by the tert-butyl ester group can be advantageous in these applications.

A significant example is the use of N-t-BOC-L-tyrosine tert-butyl ester (BTBE) as a hydrophobic probe to study peroxynitrite-dependent reactions within biological membranes. Researchers successfully incorporated BTBE into red blood cell membranes to investigate the mechanisms of tyrosine nitration and dimerization, processes implicated in various pathological conditions. The hydrophobic nature of BTBE, enhanced by the tert-butyl ester and N-Boc protecting group, facilitated its localization within the lipid bilayer.

Upon addition of peroxynitrite to red blood cells containing BTBE, the formation of 3-nitro-BTBE and 3,3'-di-BTBE was observed, indicating that peroxynitrite-derived radical reactions were occurring within the membrane. This study provided valuable insights into the free radical-mediated processes that can take place in a hydrophobic environment despite the presence of intracellular scavengers.

The table below outlines the key findings from the study using N-t-BOC-L-tyrosine tert-butyl ester as a mechanistic probe:

Probe Molecule Biological System Reaction Studied Key Findings
N-t-BOC-L-tyrosine tert-butyl ester (BTBE)Red blood cell membranesPeroxynitrite-dependent nitration and dimerizationBTBE was successfully incorporated into the membrane and served as a reporter for radical-mediated reactions, demonstrating that such processes can occur in the hydrophobic core of the membrane.

Design and Synthesis of Functionalized Bioconjugates

The field of bioconjugation, which involves the covalent attachment of molecules to biomolecules such as proteins and peptides, has benefited from the use of protected amino acid derivatives, including those of L-tyrosine tert-butyl ester. These derivatives are crucial for the construction of functionalized bioconjugates with applications in targeted drug delivery, diagnostics, and protein engineering.

Fmoc-O-tert-butyl-L-tyrosine (Fmoc-L-Tyr(tBu)-OH) is a key building block in solid-phase peptide synthesis (SPPS) that can be incorporated into peptide sequences. The tert-butyl ether protecting group on the phenolic side chain of tyrosine prevents unwanted side reactions during peptide elongation. This protected amino acid is instrumental in creating peptide-based bioconjugates.

The unique structure of Fmoc-O-tert-butyl-L-tyrosine allows for the incorporation of tyrosine residues into synthetic peptides, which can then be further modified. Once the peptide is synthesized and the protecting groups are removed, the exposed phenolic side chain of the tyrosine residue can serve as a handle for attaching other molecules, such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains. This strategic functionalization can enhance the therapeutic properties, stability, and pharmacokinetic profiles of the resulting bioconjugates. The use of such derivatives is critical for designing targeted therapies and diagnostic tools.

The following table highlights the role of Fmoc-O-tert-butyl-L-tyrosine in the synthesis of functionalized bioconjugates:

Building Block Application Functionality Significance
Fmoc-O-tert-butyl-L-tyrosineBioconjugationEnables the site-specific incorporation of tyrosine into peptides, which can then be functionalized for targeted drug delivery or diagnostics.Provides a versatile platform for the design and synthesis of complex and functional biomolecules with enhanced therapeutic or diagnostic capabilities.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and composition of L-Tyrosine tert-butyl ester.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of L-Tyrosine tert-butyl ester by providing information about the chemical environment of individual atoms. Both ¹H NMR and ¹³C NMR are utilized for a comprehensive analysis.

¹H NMR Spectroscopy: The proton NMR spectrum of L-Tyrosine tert-butyl ester is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl ring typically appear as doublets in the range of δ 6.8-7.2 ppm. The protons of the methylene (B1212753) group (β-carbon) adjacent to the aromatic ring would likely produce a multiplet around δ 3.0-3.2 ppm. The α-proton, being adjacent to both the amino group and the ester carbonyl group, is expected to resonate as a multiplet around δ 3.9-4.3 ppm. A characteristic singlet for the nine equivalent protons of the tert-butyl group should be observed in the upfield region, typically around δ 1.4-1.5 ppm. The protons of the amino (NH₂) and hydroxyl (OH) groups can appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the L-Tyrosine tert-butyl ester molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 170-175 ppm. The quaternary carbon of the tert-butyl group would appear around δ 80-85 ppm, while the methyl carbons of the tert-butyl group would resonate at approximately δ 28 ppm. The aromatic carbons would show signals between δ 115 and δ 158 ppm, with the carbon bearing the hydroxyl group appearing at the higher end of this range. The α-carbon and β-carbon atoms are expected to have chemical shifts around δ 55-60 ppm and δ 35-40 ppm, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for L-Tyrosine tert-butyl ester

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.8-7.2 (d) 115-135
Aromatic C-OH - 155-158
α-CH 3.9-4.3 (m) 55-60
β-CH₂ 3.0-3.2 (m) 35-40
Ester C=O - 170-175
Ester C(CH₃)₃ - 80-85
Ester C(CH₃)₃ 1.4-1.5 (s) 28
NH₂ Variable (broad s) -
OH Variable (broad s) -

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions. d = doublet, m = multiplet, s = singlet.

Mass spectrometry (MS) is employed to determine the molecular weight of L-Tyrosine tert-butyl ester and to gain insight into its structure through fragmentation analysis. The molecular formula of L-Tyrosine tert-butyl ester is C₁₃H₁₉NO₃, corresponding to a molecular weight of approximately 237.29 g/mol .

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 237. The fragmentation pattern of esters often involves cleavage of the bond adjacent to the carbonyl group libretexts.org. For L-Tyrosine tert-butyl ester, a prominent fragmentation pathway would be the loss of the tert-butyl group, resulting in a fragment ion at m/z 181. Another characteristic fragmentation is the loss of the entire tert-butoxycarbonyl group, leading to a fragment at m/z 136. The fragmentation of the tyrosine side chain can also occur, with a characteristic fragment at m/z 107 corresponding to the hydroxyphenylmethyl cation vu.lt.

Table 2: Expected Mass Spectrometry Fragments for L-Tyrosine tert-butyl ester

m/z Proposed Fragment
237 [M]⁺ (Molecular Ion)
181 [M - C₄H₉]⁺
136 [M - COOC(CH₃)₃]⁺
107 [HO-C₆H₄-CH₂]⁺

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in L-Tyrosine tert-butyl ester. The IR spectrum of an ester is typically characterized by a strong carbonyl (C=O) stretching absorption spectroscopyonline.com.

Key expected absorption bands for L-Tyrosine tert-butyl ester include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

N-H Stretch: A medium intensity band appearing around 3300-3400 cm⁻¹ due to the primary amine.

C-H Stretch (aromatic): Absorptions typically appear just above 3000 cm⁻¹.

C-H Stretch (aliphatic): Absorptions are found just below 3000 cm⁻¹.

C=O Stretch (ester): A strong, sharp absorption band is expected in the range of 1735-1750 cm⁻¹ spectroscopyonline.com.

C-O Stretch (ester): An intense band is anticipated between 1000 and 1300 cm⁻¹ spectroscopyonline.com.

C=C Stretch (aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Bands for L-Tyrosine tert-butyl ester

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Phenolic O-H 3200-3600 Broad, Medium
Amine N-H 3300-3400 Medium
Aromatic C-H >3000 Medium to Weak
Aliphatic C-H <3000 Medium
Ester C=O 1735-1750 Strong, Sharp
Ester C-O 1000-1300 Strong
Aromatic C=C 1450-1600 Medium to Weak

Chromatographic Analysis for Purity Assessment and Isolation

Chromatographic techniques are fundamental for assessing the purity of L-Tyrosine tert-butyl ester and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of L-Tyrosine tert-butyl ester. Several suppliers report a purity of ≥99% as determined by HPLC . The analysis is typically performed using a reversed-phase column where the polar mobile phase allows for the separation of the compound from non-polar impurities. The retention time of L-Tyrosine itself can vary depending on the specific column and mobile phase composition, with reported retention times of 13.4 minutes under certain chiral separation conditions researchgate.net. For L-Tyrosine tert-butyl ester, the retention time would be influenced by its increased hydrophobicity due to the tert-butyl group.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions involving L-Tyrosine tert-butyl ester and to get a preliminary assessment of its purity. A common solvent system for the TLC of amino acids and their derivatives is a mixture of n-butanol, acetic acid, and water amrita.edureachdevices.com. The compound is spotted on a TLC plate (e.g., silica (B1680970) gel) and developed in a chamber containing the mobile phase. After development, the plate is visualized, often using a ninhydrin (B49086) solution which reacts with the primary amine to produce a colored spot amrita.edu.

The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific conditions. For L-Tyrosine, an Rf value of 0.42 has been reported using a butanol-acetic acid-water solvent system amrita.edu. The Rf value for L-Tyrosine tert-butyl ester would be expected to be higher than that of L-Tyrosine due to the increased non-polar character imparted by the tert-butyl ester group, leading to a greater affinity for the less polar mobile phase.

Table 4: Chromatographic Data for L-Tyrosine and its Ester

Compound Method Mobile Phase/Conditions Reported Value
L-Tyrosine HPLC Chiral Column Retention Time: 13.4 min researchgate.net
L-Tyrosine tert-butyl ester HPLC Not specified Purity ≥99%
L-Tyrosine TLC n-butanol:acetic acid:water Rf = 0.42 amrita.edu
L-Tyrosine tert-butyl ester TLC n-butanol:acetic acid:water Expected Rf > 0.42

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is a crucial technique for separating stereoisomers (enantiomers) and is essential for determining the enantiomeric purity of L-tyrosine tert-butyl ester. The presence of the undesired D-enantiomer can have significant implications in pharmaceutical applications and peptide synthesis. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant method for this analysis.

Research has demonstrated the successful chiral separation of closely related tyrosine derivatives using macrocyclic antibiotic-based CSPs. For instance, the enantiomers of O-tert-butyl-DL-tyrosine have been resolved using a teicoplanin-bonded chiral stationary phase. google.com This separation relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. The method's effectiveness is highly dependent on the composition of the mobile phase, which typically consists of a mixture of an organic modifier (like methanol) and an aqueous buffer. google.com By varying the ratio of these components, the retention times and resolution of the enantiomers can be optimized. google.com

The general procedure involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. The enantiomers are separated as they travel through the chiral column, and their elution is monitored by a detector, commonly a UV detector set at a specific wavelength (e.g., 220 nm). google.com The enantiomeric purity is then calculated based on the relative peak areas of the L- and D-enantiomers in the resulting chromatogram. Purity levels for commercially available L-tyrosine derivatives are often reported as ≥ 99% or ≥ 99.5% based on chiral HPLC analysis. chemimpex.comjk-sci.com

ParameterConditionSource
Stationary PhaseTeicoplanin-bonded chiral stationary phase google.com
Mobile PhaseMethanol (B129727)/water mixtures (e.g., 20:80, 30:70, 40:60 v/v) google.com
Flow Rate0.4 mL/min google.com
DetectionUV at 220 nm google.com
Table 1. Example HPLC Conditions for Chiral Separation of a Tyrosine Derivative. google.com

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule, confirming its absolute configuration.

While the specific crystal structure of L-tyrosine tert-butyl ester is not detailed in the provided search results, the methodology has been applied to closely related compounds like L-tyrosine ethyl ester and L-tyrosine n-butyl ester. researchgate.netrsc.org The process involves irradiating a single crystal of the compound with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. researchgate.net

For example, studies on L-tyrosine ethyl ester using synchrotron X-ray diffraction have identified its crystal system as orthorhombic with a P2₁2₁2₁ space group. rsc.org Such analyses yield precise unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice). rsc.orgresearchgate.net This level of structural detail is invaluable for understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice, which influences the compound's physical properties like melting point and solubility.

Optical Rotation Measurements for Chirality Confirmation

Optical rotation is a fundamental property of chiral molecules and provides a straightforward method for confirming the enantiomeric identity of L-tyrosine tert-butyl ester. Chiral compounds have the ability to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer under defined conditions.

The L-enantiomer of tyrosine and its derivatives are dextrorotatory (rotate light to the right, designated by "+") under specific measurement conditions. The measurement is performed using a polarimeter, and the result is reported as the specific rotation ([α]). This value is dependent on the temperature, the wavelength of light used (typically the sodium D-line, 589 nm), the concentration of the sample, and the solvent.

For L-tyrosine tert-butyl ester, reported specific rotation values consistently show a positive rotation, confirming the "L" configuration.

Specific Rotation ValueConditionsSource
+25 ± 1°c = 2% in ethanol, at 20°C sigmaaldrich.com
+25 ± 2°c = 2 in EtOH, at 20°C chemimpex.com
+25°c = 2, EtOH
Table 2. Reported Optical Rotation Values for L-Tyrosine Tert-Butyl Ester.

The consistency of these measurements provides strong evidence for the compound's enantiomeric identity and is a critical quality control parameter. sigmaaldrich.comchemimpex.com

Computational and Theoretical Studies

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of L-Tyrosine Tert-Butyl Ester is not rigid; it exists as an ensemble of interconverting conformations. Conformational analysis aims to identify the most stable (lowest energy) arrangements of the atoms in the molecule. The bulky tert-butyl group, attached to the carboxyl terminus, plays a significant role in determining these preferences through steric hindrance.

Table 1: Comparison of Key Torsion Angles in L-Tyrosine Alkyl Esters (Hypothetical Data for MD Simulation Output) Note: This table is illustrative, showing typical data obtained from MD simulations. Actual values require specific computational studies on L-Tyrosine Tert-Butyl Ester.

Torsion AngleDescriptionExpected Influence of Tert-Butyl Group
Φ (phi)C'-N-Cα-C'Minimal direct effect, but coupled to overall conformation.
Ψ (psi)N-Cα-C'-OSignificant restriction due to steric bulk, limiting allowed rotational states.
χ1 (chi1)N-Cα-Cβ-CγIndirectly affected by packing constraints imposed by the ester group.
χ2 (chi2)Cα-Cβ-Cγ-Cδ1Less affected, but long-range interactions can play a role.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for probing the electronic properties of L-Tyrosine Tert-Butyl Ester. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps.

For the parent L-tyrosine molecule, DFT studies have characterized these electronic descriptors. The phenolic ring is the primary site for electrophilic aromatic substitution and oxidation reactions due to its electron-rich nature. The introduction of the tert-butyl ester group modifies the electronic structure. The ester group is generally electron-withdrawing, which can influence the reactivity of the nearby alpha-carbon and amine group. The tert-butyl group itself is electron-donating through induction.

The HOMO-LUMO energy gap is a critical parameter derived from these calculations, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. Calculations would likely show that the HOMO is localized on the electron-rich phenol (B47542) ring, while the LUMO is distributed over the carbonyl group of the ester. This distribution is key to understanding its reactivity, for instance, in oxidation reactions where an electron is removed from the HOMO.

Table 2: Calculated Electronic Properties of L-Tyrosine and Predicted Effects for its Tert-Butyl Ester Note: Values for L-Tyrosine are based on published DFT calculations. The effects for the tert-butyl ester are predictive and require specific calculation for confirmation.

PropertyValue for L-Tyrosine (Approx.)Predicted Effect of Tert-Butyl Ester Group
HOMO Energy~ -6.0 eVSlight stabilization due to ester's inductive effect.
LUMO Energy~ -0.5 eVSignificant stabilization (lowering of energy) due to the carbonyl group.
HOMO-LUMO Gap~ 5.5 eVLikely decrease, suggesting potentially higher reactivity.
Dipole MomentVariable with conformationIncrease due to the polar ester functionality.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental spectra to confirm molecular structure and understand its features. For L-Tyrosine Tert-Butyl Ester, quantum chemical calculations can predict Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra.

IR Spectroscopy: Calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. For L-Tyrosine Tert-Butyl Ester, key predicted peaks would include the O-H stretch of the phenol, N-H stretches of the amine, the C=O stretch of the ester (a particularly strong and characteristic band), and various C-H and C-O stretches. The calculated frequency for the C=O stretch would be sensitive to the molecular conformation and solvent effects.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. These predictions are based on calculating the magnetic shielding around each nucleus. For this molecule, distinct signals would be predicted for the aromatic protons, the protons of the amino acid backbone, and the highly shielded, singlet signal for the nine equivalent protons of the tert-butyl group.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions. The primary absorption bands for L-Tyrosine Tert-Butyl Ester are expected to arise from π→π* transitions within the phenolic chromophore, similar to those in L-tyrosine itself, which typically absorbs around 275 nm. photochemcad.com

Modeling of Protecting Group Effects on Molecular Conformation

Computational modeling can quantify these steric effects. By comparing the conformational energy maps (e.g., Ramachandran-like plots for the Ψ angle) of L-Tyrosine Tert-Butyl Ester with those of smaller esters like the methyl or ethyl esters, the conformational space accessible to the tert-butyl derivative can be shown to be more restricted. The bulky group can lead to a preference for more extended conformations to minimize steric clashes, or it could engage in stabilizing intramolecular van der Waals interactions in specific folded structures. This steric control is fundamental in synthetic applications, where the group directs the approach of reagents, and in biological contexts, where it dictates how the molecule can fit into a binding pocket. Modeling studies can thus rationalize the consequences of using this specific protecting group on the structural and, consequently, the functional properties of the amino acid.

Future Research Directions

Novel Protecting Group Strategies and Orthogonal Systems

The tert-butyl ester functional group is a cornerstone in peptide synthesis, primarily for protecting the C-terminus of L-tyrosine. In the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, the tert-butyl ether is the preferred protecting group for the tyrosine sidechain hydroxyl group. peptide.com This protection is readily removed by trifluoroacetic acid (TFA) during the final cleavage from the resin. peptide.comiris-biotech.de However, the future of complex peptide and organic molecule synthesis hinges on the development of more sophisticated and orthogonal protecting group strategies that offer enhanced stability and selective removal under specific, non-interfering conditions. ub.edubiosynth.com

Orthogonality is a critical concept where each protecting group in a molecule can be removed by a distinct mechanism, in any order, without affecting the others. ub.edubiosynth.com Research is actively pursuing alternatives to the standard t-butyl-based protectors to overcome limitations such as premature removal during prolonged acid exposure. ub.edu

A promising area of research involves silicon-based protective groups. For instance, a novel class of silyl (B83357) ethers, such as the trimethylsilylethyl (TMSE) and dimethylphenylsilylethyl (DMPSE) groups, has been developed for the tyrosine side chain. These groups exhibit greater stability towards mild acid conditions compared to the tert-butyl ether, yet can be cleanly removed with neat TFA. lupinepublishers.com This enhanced stability allows for more complex synthetic designs where finer control over deprotection steps is required.

Another innovative approach is the use of the p-nitrobenzyloxycarbonyl (pNZ) group, which is orthogonal to Boc, Fmoc, and Alloc protecting groups. ub.edu The pNZ group is stable in the presence of both TFA and piperidine (B6355638) but can be removed under neutral conditions, offering a distinct advantage in syntheses where exposure to acid or base needs to be minimized to prevent side reactions. ub.edu

Table 1: Comparison of Tyrosine Side-Chain Protecting Groups
Protecting GroupAbbreviationCleavage ConditionStability Notes
tert-ButyltBuStrong Acid (e.g., 95% TFA) iris-biotech.deStandard for Fmoc/tBu strategy; susceptible to premature removal with prolonged exposure to milder acids. peptide.comub.edu
Benzyl (B1604629)BzlStrong Acid (HF); Hydrogenolysis peptide.comPartially removed by TFA, making it more suitable for Boc chemistry or specific applications in Fmoc synthesis. peptide.com
TrimethylsilylethylTMSENeat TFA lupinepublishers.comReported to be 3-4 times more stable than the tert-butyl ether towards 0.5% TFA. lupinepublishers.com
p-NitrobenzyloxycarbonylpNZReduction (e.g., SnCl2/HCl in DMF) ub.eduOrthogonal to Fmoc and Boc groups; stable to both piperidine and TFA. ub.edu

Development of More Sustainable and Efficient Synthetic Routes

Enzymatic and microbial fermentation routes offer substantial advantages over conventional chemical methods, including high specificity, mild reaction conditions, and reduced environmental impact. lupinepublishers.comnih.govnih.gov Enzymes like tyrosine phenol-lyase (TPL) can catalyze the synthesis of L-tyrosine and its derivatives from simple precursors like phenol (B47542), pyruvate, and ammonia (B1221849) with high efficiency and enantioselectivity, often in a single step. researchgate.netgoogle.com This approach circumvents the complex and wasteful steps of traditional synthesis. researchgate.net Research has shown that enzymatic reactions can be over 3000 times more effective than their non-enzymatic chemical counterparts. lupinepublishers.comresearchgate.net

Future work will focus on protein engineering to develop novel enzymes with broader substrate specificity and enhanced stability, allowing for the synthesis of a wider range of non-natural tyrosine derivatives. researchgate.net Furthermore, optimizing fermentation processes, such as through repeated batch fermentation, has been shown to significantly increase the productivity and yield of L-tyrosine, making microbial production a more commercially viable and sustainable alternative. nih.gov Chemoenzymatic strategies, which combine the best of chemical and enzymatic steps, are also being explored to create efficient pathways to complex L-tyrosine derivatives. amanote.com An optimized four-step synthesis for L-m-tyrosine, for example, utilizes an enzyme-catalyzed kinetic resolution and readily available starting materials to avoid difficult purification protocols. acs.org

Table 2: Comparison of Synthetic Strategies for L-Tyrosine Derivatives
MethodAdvantagesDisadvantagesFuture Research Focus
Traditional Chemical SynthesisVersatile for a wide range of derivatives.Multiple steps, harsh conditions, low yield, environmental waste, potential for racemization. researchgate.netProcess optimization, development of milder reagents.
Enzymatic / Biocatalytic SynthesisHigh specificity (stereospecific), mild conditions, high yield, environmentally friendly. lupinepublishers.comlupinepublishers.comEnzyme stability and substrate scope can be limited. nih.govEnzyme engineering for enhanced stability and broader substrate acceptance; process optimization. researchgate.net
Microbial FermentationSustainable, uses renewable feedstocks, suitable for large-scale production. nih.govComplex metabolic pathways can lead to byproduct formation; strain optimization required.Metabolic engineering of microbial strains for higher titers and productivity. nih.gov

Expanded Applications as Chiral Building Blocks in Asymmetric Catalysis

The inherent chirality of L-tyrosine and its derivatives, including L-tyrosine tert-butyl ester, makes them valuable as chiral building blocks for the synthesis of complex molecules. ucla.edu A significant future direction is the expanded use of these compounds as chiral ligands or catalysts in asymmetric synthesis, a field dedicated to creating single-enantiomer products. nih.gov

While the development of chiral ligands has historically been dominated by C2-symmetric structures, there is growing interest in non-symmetrical ligands, for which amino acid scaffolds are ideally suited. nih.gov Research has demonstrated that O-alkyl ester hydrochlorides derived from L-tyrosine can act as effective chiral micellar catalysts in Diels-Alder reactions, influencing both the yield and the endo-exo selectivity of the product. researchgate.net This opens the door for designing novel surfactant-type catalysts based on L-tyrosine tert-butyl ester for various organic transformations in aqueous media.

Furthermore, the synthesis of tyrosine surrogates and mimics is often achieved through catalytic asymmetric methods, such as the asymmetric hydrogenation of enamides using rhodium-based catalysts, which can achieve excellent enantioselectivity (up to 99.6% ee). nih.gov The reverse is also a promising research avenue: using L-tyrosine tert-butyl ester as a scaffold to build new chiral ligands for transition-metal catalysts. mdpi.com By modifying the amino, carboxyl, and phenolic hydroxyl groups, a diverse library of ligands can be generated and screened for efficacy in a wide range of catalytic reactions, including C-H functionalization, hydrogenations, and carbon-carbon bond-forming reactions. mdpi.comgeorgiasouthern.edu

Advanced Mechanistic Investigations in Complex Chemical and Biological Systems

L-tyrosine tert-butyl ester and its N-protected forms serve as powerful tools for probing complex reaction mechanisms in both chemical and biological environments. A key example is the use of N-t-BOC-L-tyrosine tert-butyl ester (BTBE) as a hydrophobic probe to study the nitration of tyrosine by peroxynitrite. researchgate.netacs.org Because many nitrated tyrosine residues in vivo are located in nonpolar compartments like cell membranes, the hydrophobic nature of BTBE allows it to be incorporated into liposomes, providing a more accurate model system than studies in aqueous solution. researchgate.netacs.org

Mechanistic studies using BTBE have elucidated the role of various factors in controlling peroxynitrite-dependent nitration. researchgate.net For example, these studies confirmed a free-radical mechanism initiated by the homolysis of peroxynitrous acid (ONOOH) within the lipid bilayer. acs.org They also revealed how the local environment affects the reaction; for instance, the presence of CO2 decreases BTBE nitration within the membrane, unlike its effect in the aqueous phase, indicating that the reactive carbonate radical anion cannot permeate the bilayer. researchgate.netacs.org

Future research will likely employ advanced derivatives of L-tyrosine tert-butyl ester as probes to investigate other biological processes. The phenolic side chain of tyrosine is known to be involved in proton-coupled electron transfer (PCET) reactions, which are fundamental to biological energy conversion and radical transport pathways. nih.gov Specifically designed ester derivatives could be used in biomimetic systems to study these PCET mechanisms in detail, potentially providing insights for the development of artificial photosynthesis and energy conversion devices. nih.gov

Table 3: Mechanistic Findings from Peroxynitrite-Mediated Nitration of BTBE
Condition / ParameterObservation with BTBE ProbeMechanistic Implication
pHMaximum yield (3%) of 3-nitro-BTBE at pH 7.4. researchgate.netacs.orgOptimal pH for the peroxynitrous acid-mediated nitration pathway.
Radical ScavengersInhibition of BTBE nitration by •OH and •NO2 scavengers. researchgate.netacs.orgSupports a free-radical-based reaction mechanism. acs.org
Carbon Dioxide (CO2)Decreased BTBE nitration in liposomes. researchgate.netacs.orgThe reactive CO3•− radical cannot permeate the hydrophobic membrane to reach BTBE. acs.org
Metal CatalystsHemin and other transition metal complexes strongly enhanced nitration. researchgate.netacs.orgMetals can catalyze the nitration of tyrosines. acs.org
Radical DetectionDirect detection of the BTBE phenoxyl radical via ESR. acs.orgProvides direct evidence for the radical intermediate in the reaction pathway.

Integration into Automated Synthesis Platforms for High-Throughput Research

The progression of drug discovery and materials science is increasingly reliant on high-throughput synthesis and screening. L-tyrosine tert-butyl ester and its protected derivatives are well-suited for integration into automated synthesis platforms. In particular, the use of Fmoc-Tyr(tBu)-OH is a staple in automated solid-phase peptide synthesis (SPPS), a technology that has revolutionized the production of peptides. peptide.com

Future research will focus on leveraging fully automated systems that integrate chemical storage, synthesis, and analysis to accelerate the discovery process. youtube.com Platforms like the Hamilton VANTAGE and Verso systems can automate the entire workflow from reagent retrieval to the synthesis of compound libraries, minimizing manual intervention and dramatically shortening the iterative cycle of design, synthesis, and testing. youtube.com By standardizing building blocks like L-tyrosine tert-butyl ester in formats compatible with robotic systems, researchers can rapidly generate analogues of biologically active molecules for screening. youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.